8,10-dimethylpyrido[1,2-a]quinolinium
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Overview
Description
8,10-dimethylpyrido[1,2-a]quinolinium: is a heterocyclic aromatic compound that belongs to the quinolizinium family This compound is characterized by its unique structure, which includes a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-dimethylpyrido[1,2-a]quinolinium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions. For instance, starting from a substituted benzaldehyde and a suitable amine, the intermediate Schiff base can be cyclized using a strong acid like sulfuric acid to yield the desired quinolizinium compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8,10-dimethylpyrido[1,2-a]quinolinium can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where substituents on the aromatic ring can be replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of quinolizinium oxides.
Reduction: Formation of reduced quinolizinium derivatives.
Substitution: Formation of halogenated or nitrated quinolizinium compounds.
Scientific Research Applications
Chemistry: 8,10-dimethylpyrido[1,2-a]quinolinium is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has shown potential as an antibacterial agent. Studies have indicated that derivatives of quinolizinium can inhibit bacterial cell division by targeting essential proteins involved in cytokinesis .
Industry: In the materials science field, this compound is explored for its electronic properties. It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The antibacterial activity of 8,10-dimethylpyrido[1,2-a]quinolinium is primarily due to its ability to disrupt bacterial cell division. It targets the protein FtsZ, which is crucial for the formation of the cytokinetic Z-ring during cell division. By inhibiting the polymerization of FtsZ, the compound effectively halts bacterial proliferation .
Comparison with Similar Compounds
Berberine: Another quinolizinium derivative with antibacterial properties.
Sanguinarine: A benzo[c]phenanthridine alkaloid with similar mechanisms of action.
Uniqueness: 8,10-dimethylpyrido[1,2-a]quinolinium stands out due to its specific substitution pattern, which enhances its antibacterial potency compared to other quinolizinium derivatives. The presence of methyl groups at the 8 and 10 positions contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C15H14N+ |
---|---|
Molecular Weight |
208.28g/mol |
IUPAC Name |
8,10-dimethylbenzo[c]quinolizin-11-ium |
InChI |
InChI=1S/C15H14N/c1-11-9-12(2)15-13(10-11)6-7-14-5-3-4-8-16(14)15/h3-10H,1-2H3/q+1 |
InChI Key |
XSOWBIFZHQDSMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C=CC3=CC=CC=[N+]32)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC3=CC=CC=[N+]32)C |
Origin of Product |
United States |
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